molecular formula C9H12O3 B3280662 Dimethoxy(phenyl)methanol CAS No. 72046-50-5

Dimethoxy(phenyl)methanol

Cat. No.: B3280662
CAS No.: 72046-50-5
M. Wt: 168.19 g/mol
InChI Key: RBWKALYSJJBYDR-UHFFFAOYSA-N
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Description

Dimethoxy(phenyl)methanol, also known as (3,4-dimethoxyphenyl)methanol, is a member of the class of benzyl alcohols. It is characterized by the substitution of hydrogen atoms at positions 3 and 4 of the phenyl group with methoxy groups. This compound is commonly used in various chemical and biological applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxy(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of methanol with paraformaldehyde in the presence of a molecularly defined nickel (II) complex as a catalyst. This reaction proceeds under mild and neutral conditions, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of methanol over heterogeneous mixed metal surfaces of selective oxidation catalysts. This method is preferred for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dimethoxy(phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Veratraldehyde

    Reduction: Corresponding alcohol derivatives

    Substitution: Various substituted benzyl alcohols

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethoxy(phenyl)methanol involves its interaction with specific enzymes and molecular targets. For example, it stabilizes lignin peroxidase and promotes the enzyme’s ability to oxidize various substrates. This interaction is crucial for its role in fungal ligninolysis .

Comparison with Similar Compounds

Uniqueness: Dimethoxy(phenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to stabilize lignin peroxidase and its role as a fungal metabolite set it apart from other similar compounds .

Properties

IUPAC Name

dimethoxy(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-9(10,12-2)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWKALYSJJBYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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